molecular formula C10H8Cl2O2 B13728056 (E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B13728056
M. Wt: 231.07 g/mol
InChI Key: LFDQIKPVPSBJML-HWKANZROSA-N
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Description

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms and a methyl group, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,6-dichloro-3-methylbenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, ketones, and substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    2,6-Dichloro-3-methylbenzoic acid: Similar but lacks the propenoic acid moiety.

    3-(2,6-Dichlorophenyl)prop-2-enoic acid: Similar but without the methyl group on the phenyl ring.

Uniqueness

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group on the phenyl ring, along with the propenoic acid moiety, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+

InChI Key

LFDQIKPVPSBJML-HWKANZROSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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